molecular formula C18H26N2O3S B044412 Delequamine CAS No. 119905-05-4

Delequamine

Cat. No. B044412
CAS RN: 119905-05-4
M. Wt: 350.5 g/mol
InChI Key: JKDBLHWERQWYKF-JLSDUUJJSA-N
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Description

Delequamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic compound that has been developed through a series of chemical reactions.

Mechanism of Action

Delequamine exerts its effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, Delequamine reduces inflammation and oxidative stress.
Biochemical and Physiological Effects:
Delequamine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

Delequamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, Delequamine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on Delequamine. One area of research is the development of more effective formulations of Delequamine that can improve its solubility and half-life. Another area of research is the identification of new therapeutic applications for Delequamine. Finally, further studies are needed to fully understand the mechanism of action of Delequamine and its potential side effects.
Conclusion:
Delequamine is a synthetic compound that has shown promise in a number of therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

Delequamine is synthesized through a series of chemical reactions. The starting material for the synthesis is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). DDQ is reacted with aniline to form N-phenyl-2,3-dichloro-5,6-dicyano-1,4-benzoquinone imine. This intermediate is then reacted with sodium borohydride to form Delequamine.

Scientific Research Applications

Delequamine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

119905-05-4

Product Name

Delequamine

Molecular Formula

C18H26N2O3S

Molecular Weight

350.5 g/mol

IUPAC Name

(8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine

InChI

InChI=1S/C18H26N2O3S/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3/t14-,17+,18+/m1/s1

InChI Key

JKDBLHWERQWYKF-JLSDUUJJSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3C[C@H]4[C@H](CCCN4S(=O)(=O)C)CN3CC2

SMILES

COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2

Canonical SMILES

COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2

Other CAS RN

119905-05-4

synonyms

5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aR-(8aalpha,12aalpha,13aalpha))-isomer
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aS-(8aalpha,12aalpha,13aalpha))-isomer
Delequamine
delequamine hydrochloride
DMMIN
RS 15385
RS 15385-197
RS-15385
RS-15385-197

Origin of Product

United States

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